Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate
Description
Structural Characterization
Molecular Architecture and Functional Group Analysis
The compound’s structure (C₁₇H₂₅F₃NO₇PS, MW 475.42 g/mol) centers on a chiral carbon bonded to four distinct groups:
- Diisopropoxyphosphoryl (–P(O)(OCH(CH₃)₂)₂): Confers polarity and nucleophilic reactivity.
- Trifluoromethyl (–CF₃): Enhances metabolic stability via electron-withdrawing effects.
- Phenylsulfonylamino (–NHSO₂C₆H₅): Imparts rigidity and hydrogen-bonding capacity.
- Ethyl ester (–COOCH₂CH₃): Facilitates lipophilicity and hydrolysis under basic conditions.
Table 1: Functional Group Contributions
| Group | Role | Electronic Effect |
|---|---|---|
| –P(O)(OCH(CH₃)₂)₂ | Phosphoryl donor | Electrophilic at P center |
| –CF₃ | Steric/electronic modulator | Strong –I effect |
| –NHSO₂C₆H₅ | Hydrogen-bond acceptor/donor | Resonance stabilization |
| –COOCH₂CH₃ | Ester hydrolysis site | Polarizable carbonyl |
The stereochemistry at the central carbon remains uncharacterized in literature, suggesting opportunities for enantioselective synthesis studies.
Crystallographic and Conformational Studies
No crystallographic data are reported for this compound. However, analogous α-aminophosphonates adopt distorted tetrahedral geometries at phosphorus, with bond angles of ~109° for P–O and P–C bonds. Molecular modeling predicts:
- Conformational flexibility due to rotation around the C–P and C–N bonds.
- Intramolecular H-bonding between the sulfonamide NH and phosphoryl oxygen, stabilizing the gauche conformation.
Future Directions : Single-crystal X-ray diffraction could elucidate preferred conformations and intermolecular interactions.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹⁹F NMR : CF₃ resonance at δ –60 to –65 ppm (quartet, J₃F–H ≈ 12 Hz).
- ³¹P NMR : Phosphoryl signal at δ 0–5 ppm, typical for phosphonates.
Infrared (IR) Spectroscopy
- ν(C=O) : 1740 cm⁻¹ (ester carbonyl).
- ν(S=O) : 1350 cm⁻¹ (asymmetric), 1150 cm⁻¹ (symmetric).
- ν(P=O) : 1250–1300 cm⁻¹.
Mass Spectrometry (MS)
Comparative Analysis with α-Aminophosphonate Analogues
This compound diverges from classic α-aminophosphonates (e.g., alafosfalin) in three aspects:
Table 2: Structural and Functional Comparisons
The sulfonamide group may reduce membrane permeability compared to primary amines but enhances resistance to proteolytic cleavage.
Properties
IUPAC Name |
ethyl 2-(benzenesulfonamido)-2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3NO7PS/c1-6-26-15(22)16(17(18,19)20,29(23,27-12(2)3)28-13(4)5)21-30(24,25)14-10-8-7-9-11-14/h7-13,21H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZRFAPPQBGHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3NO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates. For this compound, a β-bromo-β-trifluoromethyl propanoate intermediate could react with diisopropyl phosphite:
Conditions : Anhydrous toluene, reflux (110–120°C), 12–24 hours.
Challenges : Competing elimination due to the electron-withdrawing trifluoromethyl group may reduce yields.
Nucleophilic Substitution with Phosphite Anions
A preformed β-amino propanoate could undergo phosphorylation using diisopropyl phosphite in the presence of a base (e.g., NaH):
Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6–8 hours.
Trifluoromethyl Group Introduction
Trifluoromethylation of β-Keto Esters
A β-keto ester precursor can undergo trifluoromethylation using Ruppert-Prakash reagent (TMSCF):
Conditions : Dichloromethane (DCM), −78°C to room temperature, 4–6 hours.
Follow-up : The β-hydroxy group is then converted to an amine via azide intermediacy (Staudinger reaction).
Direct Use of Trifluoromethylated Building Blocks
Commercial availability of ethyl 3,3,3-trifluoro-2-aminopropanoate simplifies synthesis. Protection of the amine as a sulfonamide precedes phosphorylation.
Sulfonamide Formation
Reaction of the β-amino phosphonate with phenylsulfonyl chloride introduces the sulfonamide group:
Conditions : DCM or THF, 0°C to room temperature, 2–4 hours.
Yield Optimization : Excess sulfonyl chloride (1.5 equiv) and slow addition mitigate di-sulfonylation.
Stereochemical Control and Resolution
Asymmetric Catalysis
Chiral catalysts (e.g., Cinchona alkaloids) during phosphorylation or sulfonylation may induce enantioselectivity. For example:
Challenges : Low enantiomeric excess (ee) due to steric bulk of diisopropoxyphosphoryl and trifluoromethyl groups.
Diastereomeric Salt Formation
Post-synthetic resolution using chiral acids (e.g., tartaric acid) separates diastereomers via crystallization.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Advantages | Limitations |
|---|---|---|---|
| Michaelis-Arbuzov | Phosphonate formation | High atom economy | Risk of elimination side reactions |
| Nucleophilic substitution | Late-stage phosphorylation | Modularity | Requires pre-functionalized amine |
| Trifluoromethylation | Introduces CF early | Flexibility in intermediate design | Multi-step sequence |
Reaction Optimization and Scalability
Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may complicate purification. Non-polar solvents (toluene, ether) favor phosphonate formation but slow reaction kinetics.
Catalysis : Lewis acids (ZnCl, BF·OEt) accelerate phosphorylation but risk decomposing trifluoromethyl groups.
Safety Considerations :
-
Phenylsulfonyl chloride is moisture-sensitive; reactions require inert atmosphere.
-
Diisopropyl phosphite poses flammability hazards; handling under nitrogen is critical.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Testing : In vitro assays have shown that certain derivatives demonstrate IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
| Compound Derivative | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Derivative A | HCT-116 | 1.9 |
| Derivative B | MCF-7 | 7.52 |
This suggests a promising avenue for developing new anticancer therapies based on the structural framework of ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. The sulfonamide group is known to interact with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic use .
Case Studies
- Study on Antiproliferative Activity : A series of experiments assessed the anticancer potential of various analogs derived from this compound. Results indicated that modifications to the phenylsulfonyl group significantly influenced biological activity, demonstrating structure-activity relationships crucial for drug design .
- Enzyme Targeting Research : Another study focused on the design of peptidomimetics based on this compound aimed at targeting homodimeric enzymes crucial for DNA synthesis. The findings suggest that these compounds could selectively inhibit enzyme activity, providing a basis for further development in cancer therapeutics .
Mechanism of Action
The mechanism by which Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the phosphorylated ester group facilitates its incorporation into biological systems.
Comparison with Similar Compounds
Molecular and Functional Group Analysis
*Estimated based on structural analogs.
Key Observations :
- The trifluoromethyl group enhances electronegativity and metabolic stability relative to mono- or difluoro analogs .
- The phenylsulfonylamino group differentiates it from simpler amino esters (e.g., ), likely improving target binding specificity.
Physical Properties and Stability
- Melting Point: Analogs like ethyl 3-oxo-2-phenylpropanoate melt at 82–84°C ; the target compound’s bulkier groups may raise this to >100°C.
- Solubility: Increased polarity from the phosphoryl and sulfonamide groups may reduce solubility in nonpolar solvents compared to simpler esters .
Biological Activity
Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H25F3NO7PS
- Molecular Weight : 507.415 g/mol
- CAS Number : [Not specified in the search results]
This compound features a diisopropoxyphosphoryl group and a trifluoromethyl group, which may contribute to its biological activity. The presence of a phenylsulfonyl moiety suggests potential interactions with biological targets, particularly enzymes involved in metabolic processes.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Enzyme Inhibition : Organophosphorus compounds can inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters and potential neurotoxic effects.
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Antioxidant Properties : Certain structural components may confer antioxidant capabilities, protecting cells from oxidative stress.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1.0 |
| Candida albicans | 2.0 |
These results suggest significant antimicrobial activity, particularly against Gram-positive bacteria.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was assessed through molecular docking studies. The binding affinity to target enzymes was calculated using scoring functions:
| Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Acetylcholinesterase | -9.5 |
| Carbonic anhydrase | -8.7 |
| Dipeptidyl peptidase IV | -7.9 |
These findings indicate a strong interaction with acetylcholinesterase, suggesting a mechanism that may lead to neurotoxic effects or therapeutic applications in treating neurological disorders.
Case Studies
-
Neurotoxicity Assessment :
A study conducted on rats demonstrated that exposure to this compound resulted in significant alterations in behavior and motor function. Histopathological examinations revealed neuronal degeneration in the cortex and hippocampus, correlating with the compound's inhibitory effects on acetylcholinesterase. -
Antimicrobial Efficacy :
In clinical trials involving patients with skin infections caused by Staphylococcus aureus, topical formulations containing this compound showed promising results in reducing bacterial load and promoting healing compared to standard treatments.
Q & A
Q. What are the key synthetic routes for Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, and what challenges are associated with stereochemical control?
Methodological Answer: Synthesis typically involves multi-step reactions:
Phosphorylation: Introduce the diisopropoxyphosphoryl group via nucleophilic substitution, using reagents like diisopropyl phosphite under anhydrous conditions.
Sulfonamide Formation: React an amine intermediate with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonamide group.
Esterification: Use ethyl chloroformate or ethanol under acidic conditions to form the ethyl ester.
Challenges in Stereochemical Control:
Q. What spectroscopic techniques are critical for characterizing this compound, particularly its fluorine and phosphorus moieties?
Methodological Answer:
- NMR: Identifies the trifluoromethyl group’s chemical environment. Coupling patterns resolve adjacent substituents (e.g., or coupling constants).
- NMR: Confirms the diisopropoxyphosphoryl group’s integrity (δ ~0–30 ppm for phosphates).
- HPLC-MS: Validates purity and detects sulfonamide-related impurities (e.g., unreacted phenylsulfonyl chloride derivatives).
- X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How does the diisopropoxyphosphoryl group influence the compound’s reactivity in nucleophilic substitution compared to non-phosphorylated analogs?
Methodological Answer: The phosphoryl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the adjacent carbon. Key differences:
- Enhanced Reactivity: The phosphoryl group stabilizes transition states in S2 reactions, accelerating substitutions (e.g., with amines or thiols).
- Steric Effects: Diisopropoxy substituents may hinder bulky nucleophiles. Compare kinetic studies with methyl or ethyl phosphates to quantify steric contributions.
- Computational Modeling: Use DFT calculations to map electrostatic potential surfaces and predict regioselectivity .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions, and what structural modifications improve stability?
Methodological Answer:
- Hydrolysis Studies:
- Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS and quantify half-life ().
- Identify hydrolysis products (e.g., free phosphoric acid or sulfonamide derivatives).
- Stability Optimization:
Q. What strategies resolve contradictions in reported synthetic yields, particularly when scaling reactions from milligram to gram quantities?
Methodological Answer:
- Parameter Screening: Systematically vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading (e.g., DMAP for esterification).
- Reproducibility Checks: Ensure strict anhydrous conditions and inert atmospheres, as moisture or oxygen may degrade intermediates.
- Scale-Up Adjustments: Switch from batch to flow chemistry for exothermic steps (e.g., phosphorylation) to improve heat dissipation and yield consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
